molecular formula C7H11ClN2O2S B3425968 Mafenide hydrochloride CAS No. 49783-80-4

Mafenide hydrochloride

Cat. No.: B3425968
CAS No.: 49783-80-4
M. Wt: 222.69 g/mol
InChI Key: SIACJRVYIPXFKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mafenide Hydrochloride can be synthesized through a series of chemical reactions involving the sulfonation of benzene derivatives. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization from dilute hydrochloric acid or ethanol and drying under vacuum at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Mafenide Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonamide and amine derivatives, which can have different antimicrobial properties and applications .

Scientific Research Applications

Mafenide Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

    Biology: It is used in microbiological studies to understand bacterial resistance mechanisms.

    Medicine: Primarily used in the treatment of severe burns, it helps control bacterial infections and promotes healing.

    Industry: It is used in the production of antimicrobial coatings and materials

Mechanism of Action

The precise mechanism of action of Mafenide Hydrochloride is not fully understood. it is known to reduce the bacterial population in avascular burn tissue, promoting spontaneous healing of deep burns. It is metabolized to a carbonic anhydrase inhibitor, which may contribute to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mafenide Hydrochloride is unique in its ability to penetrate avascular tissues and reduce bacterial populations effectively. Its metabolite, a carbonic anhydrase inhibitor, also contributes to its distinct mechanism of action, setting it apart from other sulfonamide-type antimicrobial agents .

Properties

IUPAC Name

4-(aminomethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIACJRVYIPXFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138-37-4
Record name Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6045296
Record name Mafenide hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID6045296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49783-80-4, 138-37-4
Record name Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49783-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mafenide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafenide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757093
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Record name Mafenide hydrochloride
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Record name Mafenide hydrochloride
Source EPA DSSTox
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Record name Mafenide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.842
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Record name MAFENIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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